2-Iminothiolane
Overview
Description
2-Iminothiolane, also known as Traut’s reagent, is a cyclic thioimidate compound . It is a thiolating reagent that reacts with primary amine groups, such as those of amino acids, to form sulfhydryl groups . It allows for crosslinking or labeling of molecules such as proteins through the use of disulfide or thioether conjugation .
Synthesis Analysis
2-Iminothiolane is a thiolating reagent used in the preparation of disulfide and thioether linked conjugates, such as for protein crosslinking . It has a preference for primary amino groups and reacts at pH 7-10 to give amidine compounds which contain free sulhydryl groups .Molecular Structure Analysis
The chemical formula of 2-Iminothiolane is C4H7NS . Its molecular weight is 137.63 .Chemical Reactions Analysis
2-Iminothiolane reacts with primary amines efficiently at pH 7 to 9, creating amidine compounds with a sulfhydryl group . It allows for crosslinking or labeling of molecules such as proteins through use of disulfide or thioether conjugation . It was first used to thiolate a subunit of ribosome in E. coli in 1973 .Physical And Chemical Properties Analysis
2-Iminothiolane appears as a powder . Its boiling point is between 198-201°C . It is soluble in water at 100 mg/mL .Scientific Research Applications
Protein Labeling & Crosslinking
2-Iminothiolane, commercially known as Traut’s Reagent, is widely used for protein labeling and crosslinking . It reacts with primary amines to add a sulfhydryl group, which can then be targeted for further reaction in labeling or crosslinking processes . This is particularly useful in the study of protein interactions and the structure-function relationship within proteins.
Thiolation of Amines
The compound is effective in the thiolation of amines , converting them to sulfhydryls in a one-step process that is both simple and specific . This reaction occurs selectively at pH 7-10, allowing for targeted modifications of biomolecules.
Sulfhydryl Addition to Polysaccharides
2-Iminothiolane serves as a thiolation reagent for polysaccharides . By introducing sulfhydryl groups, researchers can modify polysaccharides to study their properties or to conjugate them with other molecules for various applications, including drug delivery systems.
RNA-Protein Crosslinking
In molecular biology, 2-Iminothiolane is used as a RNA-protein crosslinking reagent . This application is crucial for understanding the interactions between RNA and proteins, which is fundamental in gene expression and regulation studies.
Immobilization Procedures
The introduction of sulfhydryl groups by 2-Iminothiolane allows for the immobilization of proteins or other molecules on surfaces or matrices . This is particularly relevant in the development of biosensors and diagnostic tools.
Charge Preservation in Modification
An important feature of 2-Iminothiolane is its ability to preserve the positive charge of the original amino group after modification . This helps maintain the solubility and functionality of the modified proteins, which is essential for their subsequent applications.
Flexibility in Labeling and Crosslinking
The compound incorporates a five-atom spacer arm, which reduces steric hindrance and allows for more flexible labeling and crosslinking . This flexibility is advantageous when working with complex biomolecules or in crowded cellular environments.
Stability and Reaction Efficiency
2-Iminothiolane is stable in acidic or neutral buffers and reacts efficiently with primary amines . Its stability and reactivity make it a reliable reagent for various biochemical modifications.
Mechanism of Action
Target of Action
2-Iminothiolane, also known as Thiolan-2-imine, primarily targets primary amines . These primary amines are often found in proteins and peptides . The compound has a preference for primary amino groups and reacts at pH 7-10 to give amidine compounds which contain free sulhydryl groups .
Mode of Action
2-Iminothiolane is a thiolating reagent that reacts with primary amines to introduce sulfhydryl groups while maintaining charge properties similar to the original amino group . It reacts at pH 7-10 by an amidine bond to present free sulfhydryl . This reaction results in the formation of disulfide and thioether linked conjugates .
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The primary result of 2-Iminothiolane’s action is the addition of sulfhydryl groups to primary amines . This modification can lead to the formation of new disulfide groups , which can have significant effects at the molecular and cellular levels, including the potential for protein crosslinking .
Action Environment
The action of 2-Iminothiolane is influenced by environmental factors such as pH. The compound reacts with primary amines at a pH range of 7-10 . Therefore, the efficacy and stability of 2-Iminothiolane can be affected by the pH of its environment. Additionally, the compound should be stored at a temperature of 2-8°C , suggesting that temperature may also influence its stability and action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
thiolan-2-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c5-4-2-1-3-6-4/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHYKKNIIGEXAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)SC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984006 | |
Record name | Thiolan-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iminothiolane | |
CAS RN |
6539-14-6 | |
Record name | 2(3H)-Thiophenimine, dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiolan-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iminothiolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Iminothiolane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FP46MY9AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.